Ethyl-d5 4-aminobenzoate
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Overview
Description
Ethyl-d5 4-aminobenzoate is a deuterated form of ethyl 4-aminobenzoate, commonly known as benzocaine. This compound is an ester of p-aminobenzoic acid and is widely used for its local anesthetic properties. The deuterated version, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-d5 4-aminobenzoate can be synthesized through a multi-step process starting from p-nitrobenzoic acid. The general steps include:
Reduction of p-nitrobenzoic acid: The nitro group is reduced to an amino group using a reducing agent such as indium powder in the presence of ammonium chloride and ethanol.
Esterification: The resulting p-aminobenzoic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods have been developed to optimize reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5 4-aminobenzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 4-aminobenzyl alcohol.
Substitution: Formation of acetylated or benzoylated derivatives.
Scientific Research Applications
Ethyl-d5 4-aminobenzoate is used in various scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of polymers and other advanced materials
Mechanism of Action
Ethyl-d5 4-aminobenzoate, like its non-deuterated counterpart, acts as a local anesthetic by blocking sodium channels in neuronal membranes. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area .
Comparison with Similar Compounds
Ethyl-d5 4-aminobenzoate can be compared with other similar compounds such as:
Procaine: Another local anesthetic with a similar structure but containing a diethylamino group.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: Used for its prolonged anesthetic effects.
Declopramide and Metoclopramide: Compounds with similar structural motifs but different pharmacological activities.
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and kinetic studies.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
170.22 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 4-aminobenzoate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i1D3,2D2 |
InChI Key |
BLFLLBZGZJTVJG-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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